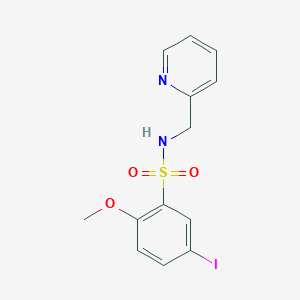

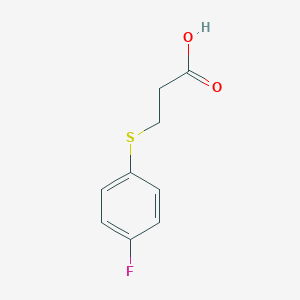

2-(2,5-Dimethylphenoxy)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,5-Dimethylphenoxy)propanoic acid is a chemical compound that has been studied for its potential applications in various fields of chemistry. The compound is characterized by the presence of a 2,5-dimethylphenoxy group attached to a propanoic acid moiety. This structure is related to other compounds that have been investigated for their unique chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds involves the use of photoremovable protecting groups for carboxylic acids. For instance, 2,5-dimethylphenacyl chromophore has been proposed as a new photoremovable protecting group. Direct photolysis of various 2,5-dimethylphenacyl esters leads to the formation of the corresponding carboxylic acids in almost quantitative yields . This method of photodeprotection is efficient and does not require the introduction of a photosensitizer.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2,5-Dimethylphenoxy)propanoic acid has been determined through crystallography. For example, the crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid has been solved, revealing the typical hydrogen-bonded cyclic dimers and a synplanar-synplanar side-chain conformation common to phenoxyacetic and 2-phenoxypropionic acids . These findings provide insights into the potential molecular conformation of 2-(2,5-Dimethylphenoxy)propanoic acid.

Chemical Reactions Analysis

The chemical behavior of related compounds under various conditions has been studied. Acid treatment of certain phenylpropanediols leads to the formation of diarylpropanones, which suggests that similar treatments could affect the chemical structure of 2-(2,5-Dimethylphenoxy)propanoic acid . Additionally, the photolysis of 2,5-dimethylphenacyl esters results in the release of carboxylic acids, indicating that light-induced reactions could be a relevant aspect of the chemical reactivity of 2-(2,5-Dimethylphenoxy)propanoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2,5-Dimethylphenoxy)propanoic acid can be inferred from related compounds. For instance, the synthesis of 2,2-dimethylolpropanoic acid involves mixed aldol condensation and oxidation, resulting in a product with a purity of over 99% . The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments have been conducted, providing information on the hydrogen-bonded chains and rings that could influence the properties of similar compounds . These studies contribute to a better understanding of the physical and chemical characteristics that 2-(2,5-Dimethylphenoxy)propanoic acid may exhibit.

科学的研究の応用

Sorption to Soil and Organic Matter

Research has highlighted the significance of phenoxy herbicides, including compounds similar to 2-(2,5-Dimethylphenoxy)propanoic acid, in their sorption to soil, organic matter, and minerals. Werner, Garratt, and Pigott (2012) compiled a database analyzing the sorption experiments of various phenoxy herbicides, indicating the relevance of soil parameters like pH, organic carbon content, and iron oxides in sorption processes. This study suggests that soil organic matter and iron oxides are crucial sorbents for phenoxy herbicides, emphasizing the importance of these interactions in environmental science and pollution management (Werner, Garratt, & Pigott, 2012).

Biomass Conversion and Sustainable Fuels

Another significant application area is the conversion of plant biomass into furan derivatives, with 2,5-Dimethylfuran being a prominent example. Chernyshev, Kravchenko, and Ananikov (2017) reviewed advances in the synthesis of 5-Hydroxymethylfurfural (HMF) from plant feedstocks and its prospects in producing sustainable fuels, highlighting the role of such compounds in the future of green chemistry and sustainable energy solutions (Chernyshev, Kravchenko, & Ananikov, 2017).

Antioxidant Activity Analysis

The study of antioxidants, including methodologies for determining antioxidant activity, also intersects with the chemistry of phenoxy compounds. Munteanu and Apetrei (2021) presented a critical review of tests used for assessing antioxidant activity, such as ORAC and DPPH assays. While not directly focusing on 2-(2,5-Dimethylphenoxy)propanoic acid, the discussed analytical methods are pertinent to evaluating the antioxidant potential of related compounds, contributing to food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

特性

IUPAC Name |

2-(2,5-dimethylphenoxy)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-4-5-8(2)10(6-7)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJBTCMCULRVQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400856 |

Source

|

| Record name | 2-(2,5-dimethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dimethylphenoxy)propanoic acid | |

CAS RN |

18996-04-8 |

Source

|

| Record name | 2-(2,5-dimethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane](/img/structure/B102503.png)

![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B102511.png)